4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.
Incorporation of the tetrahydrofuran-2-yl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-1h-pyrrole-2-carboxamide: Lacks the tetrahydrofuran-2-yl group.
1-Ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.
4-Bromo-1-ethyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran-2-yl group in 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H19BrN2O2 |
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Molecular Weight |
315.21 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[2-(oxolan-2-yl)ethyl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-2-16-9-10(14)8-12(16)13(17)15-6-5-11-4-3-7-18-11/h8-9,11H,2-7H2,1H3,(H,15,17) |
InChI Key |
NGEHNJXKZDFDNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NCCC2CCCO2)Br |
Origin of Product |
United States |
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